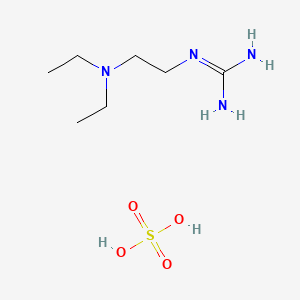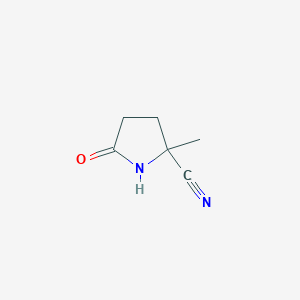
5-Cyano-5-methyl-2-pyrrolidone
Übersicht
Beschreibung
The compound 5-Cyano-5-methyl-2-pyrrolidone is a derivative of 2-pyridone, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 5-Cyano-5-methyl-2-pyrrolidone, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related cyano and pyridone compounds, which can be extrapolated to understand the characteristics of 5-Cyano-5-methyl-2-pyrrolidone.
Synthesis Analysis
The synthesis of related pyridone derivatives often involves cyclization reactions and the use of cyanoacetate or its derivatives as key starting materials. For instance, the synthesis of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives was achieved by cyclization of ethyl 2-cyano-3-substituted acrylates with 3-acetylpyrene . Similarly, a direct synthesis route for functionalized 2-pyridones was described using different cyanomethylene active compounds . These methods suggest that the synthesis of 5-Cyano-5-methyl-2-pyrrolidone could potentially involve similar cyclization strategies and starting materials.
Molecular Structure Analysis
The molecular structure of pyridone derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. X-ray crystallography has been used to determine the crystalline structure of these compounds, confirming the presence of specific substituents and their positions on the pyridone ring . Quantum chemical calculations, such as density functional theory, have been employed to optimize geometrical parameters and predict vibrational wavenumbers, which are in good agreement with experimental data . These studies provide a framework for analyzing the molecular structure of 5-Cyano-5-methyl-2-pyrrolidone.
Chemical Reactions Analysis
The chemical reactivity of pyridone derivatives includes transformations such as nucleophilic aromatic substitution, as observed in the formation of cocrystals with products of in situ nucleophilic aromatic substitution . Additionally, the electrochemical oxidation of 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives to 2-pyridones has been reported, indicating the potential for redox reactions . These insights into the chemical behavior of pyridone derivatives can be applied to predict the reactions that 5-Cyano-5-methyl-2-pyrrolidone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridone derivatives are influenced by their molecular structure and substituents. Spectroscopic properties, such as NMR spectra, provide information on the dynamic behavior of these compounds . The fluorescence behavior of some pyridone derivatives has also been studied, which could be relevant for the potential applications of 5-Cyano-5-methyl-2-pyrrolidone in sensing or imaging . The solvate and cocrystal formation of these compounds further illustrates their ability to engage in specific intermolecular interactions, which are crucial for understanding their solubility and crystallization behavior .
Eigenschaften
IUPAC Name |
2-methyl-5-oxopyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-6(4-7)3-2-5(9)8-6/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKKJJWDNAORNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287132 | |
| Record name | 5-Cyano-5-methyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-5-methyl-2-pyrrolidone | |
CAS RN |
86240-21-3 | |
| Record name | NSC49102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyano-5-methyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-oxopyrrolidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




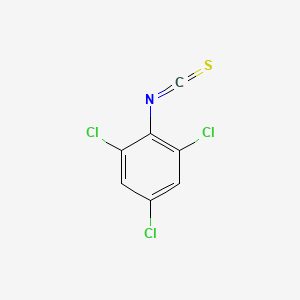
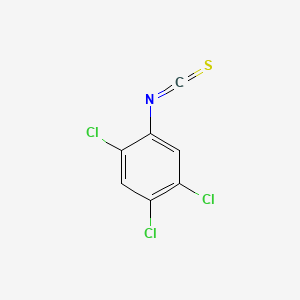


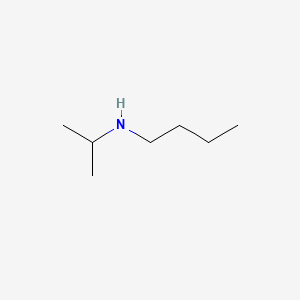
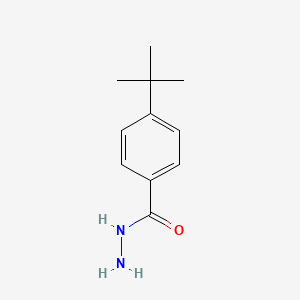

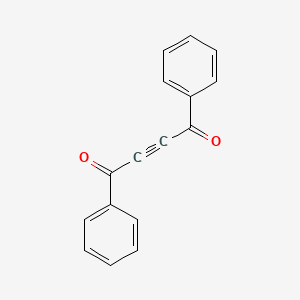
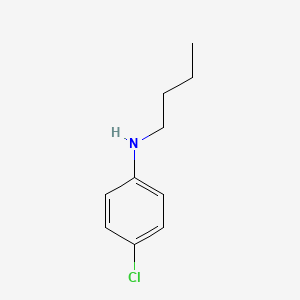


![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)
